(4-(Azepan-1-ylmethyl)phenyl)methanamine 2hcl
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Overview
Description
(4-(Azepan-1-ylmethyl)phenyl)methanamine 2hcl is a chemical compound that belongs to the class of organic compounds known as phenylmethanamines. It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a phenylmethanamine structure. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Azepan-1-ylmethyl)phenyl)methanamine 2hcl typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.
Attachment to Phenylmethanamine: The azepane ring is then attached to the phenylmethanamine structure through a nucleophilic substitution reaction. This step often requires the use of a base, such as sodium hydride, to facilitate the reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
(4-(Azepan-1-ylmethyl)phenyl)methanamine 2hcl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
(4-(Azepan-1-ylmethyl)phenyl)methanamine 2hcl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving neurotransmitter analogs or receptor binding assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(Azepan-1-ylmethyl)phenyl)methanamine 2hcl involves its interaction with specific molecular targets, such as receptors or enzymes. The azepane ring and phenylmethanamine structure allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4-(Piperidin-1-ylmethyl)phenyl)methanamine: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.
(4-(Morpholin-4-ylmethyl)phenyl)methanamine: Contains a morpholine ring, which is a six-membered ring with both nitrogen and oxygen atoms.
Uniqueness
(4-(Azepan-1-ylmethyl)phenyl)methanamine 2hcl is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous.
Properties
IUPAC Name |
[4-(azepan-1-ylmethyl)phenyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c15-11-13-5-7-14(8-6-13)12-16-9-3-1-2-4-10-16;;/h5-8H,1-4,9-12,15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATPDZMQOVPMHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=C(C=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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